N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Overview
Description
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a useful research compound. Its molecular formula is C16H22N2O2S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.14019912 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Materials
Single Crystal Growth and Characterization of APDA : A study by Kagawa et al. (1994) described the synthesis, single crystal growth, and characterization of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), an organic material for nonlinear optical devices. The study detailed the effective purification methods for APDA and demonstrated its application in second harmonic generation, making it suitable for frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).
Synthesis and Characterization
Synthesis of Tetra-azaspiro Decane Derivatives : Chimichi et al. (1984) explored the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement, highlighting the compound's versatility as a synthon for nitrogen-rich cyclic structures (Chimichi et al., 1984).
Corrosion Inhibition
Inhibition Properties of Spirocyclopropane Derivatives : Research by Chafiq et al. (2020) on two compounds, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study emphasized the potential of spirocyclopropane derivatives in protecting metals from corrosion through a combination of physical and chemical adsorption processes (Chafiq et al., 2020).
Antibacterial Activity
Antibacterial Evaluation of Triaza and Dioxa Aza Spiro Derivatives : Natarajan et al. (2021) synthesized and evaluated the antibacterial activity of several 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives. The study found significant antibacterial properties in these compounds, with one exhibiting exceptional activity across various bacterial species (Natarajan et al., 2021).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-4-3-5-14(13(12)2)17-15(21)18-8-6-16(7-9-18)19-10-11-20-16/h3-5H,6-11H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQWAYQQXDWEEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCC3(CC2)OCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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